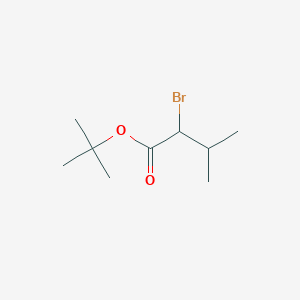

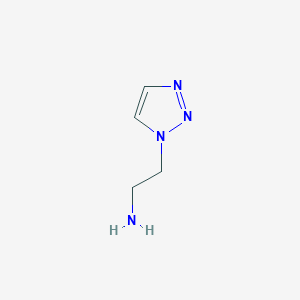

![molecular formula C35H36F3N3O4 B3425603 N-[3-[4-[2-(5-甲基-2-苯基-1,3-恶唑-4-基)乙氧基]苯基]-2-[[4-氧代-4-[4-(三氟甲基)苯基]丁-2-烯-2-基]氨基]丙基]丙酰胺 CAS No. 436159-64-7](/img/structure/B3425603.png)

N-[3-[4-[2-(5-甲基-2-苯基-1,3-恶唑-4-基)乙氧基]苯基]-2-[[4-氧代-4-[4-(三氟甲基)苯基]丁-2-烯-2-基]氨基]丙基]丙酰胺

描述

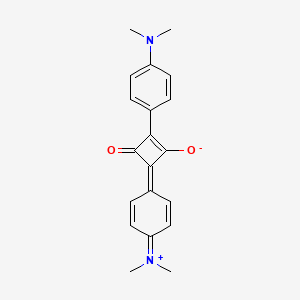

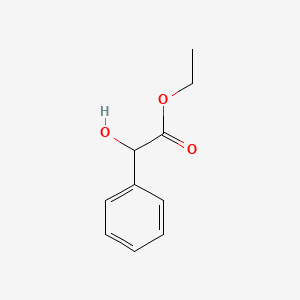

N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide is a useful research compound. Its molecular formula is C35H36F3N3O4 and its molecular weight is 619.7 g/mol. The purity is usually 95%.

The exact mass of the compound N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide is 619.26579112 g/mol and the complexity rating of the compound is 954. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和表征

该化合物及其衍生物已在各种研究中合成和表征,重点是其潜在应用。例如,研究探索了 2-(6-甲氧基-2-萘基)丙酰胺的新型衍生物的合成,这些衍生物与指定化合物具有相似的结构,具有抗菌和抗真菌活性。发现这些化合物具有显着的抗菌特性,在某些情况下可与标准试剂如氨苄青霉素和氟康唑相媲美,表明它们在开发新的抗菌剂方面具有潜力(Helal 等人,2013 年)。

抗菌活性

另一项研究重点关注口服活性 CCR5 拮抗剂的实际合成,该合成涉及类似于所讨论化合物的复杂化学结构。本研究概述了一种新的、具有成本效益的合成方法,该方法可适用于相关化合物,突出了可扩展到类似化合物开发的化学合成创新方法(Ikemoto 等人,2005 年)。

抗氧化和抗癌活性

3-[(4-甲氧基苯基)氨基]丙烷肼的衍生物,与目标化合物相似,已经合成并证实了它们的分子结构。这些化合物表现出显着的抗氧化活性,在某些情况下超过了抗坏血酸,并对人神经胶质瘤和乳腺癌细胞系表现出显着的抗癌活性。这表明此类化合物在治疗应用中的潜力(Tumosienė 等人,2020 年)。

构效关系研究

进一步的研究深入研究了类似化合物的构效关系,优化某些部分以增强其生物活性。例如,对相关化合物的苯基烷基醚部分的修饰产生了有效且选择性的激动剂,并提高了水溶性,阐明了生物功效和溶解度的结构要求(Collins 等人,1998 年)。

作用机制

Target of Action

BCP33242, a natural bicyclic sesquiterpene, is a selective phytocannabinoid agonist of type 2 receptors (CB2-R) .

Mode of Action

BCP33242 exerts its anti-inflammatory action by inhibiting the main inflammatory mediators, such as inducible nitric oxide synthase (iNOS), Interleukin 1 beta (IL-1β), Interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), cyclooxygenase 1 (COX-1), and cyclooxygenase 2 (COX-2) . It also mediates effects on peroxisome proliferator-activated receptors alpha (PPAR-α) through the activation of PPAR-α and PPAR-γ receptors .

Biochemical Pathways

BCP33242 affects various biochemical pathways. It improves the phenotype of animals used to model various inflammatory pathologies, such as nervous system diseases (Parkinson’s disease, Alzheimer’s disease, multiple sclerosis, amyotrophic lateral sclerosis, stroke), atherosclerosis, and tumors (colon, breast, pancreas, lymphoma, melanoma, and glioma cancer) . It also shows potential usefulness in Streptococcus infections, osteoporosis, steatohepatitis, and exerts anticonvulsant, analgesic, myorelaxing, sedative, and antidepressive effects .

Pharmacokinetics

It’s known that bcp33242 is non-toxic in rodents, with a lethal dose, 50% (ld50) greater than 5000 mg/kg . It’s also known to inhibit various cytochrome P450 isoforms (above all, CYP3A4), which metabolize xenobiotics, leading to adverse effects due to drug levels over the therapeutic window .

Result of Action

The molecular and cellular effects of BCP33242’s action are primarily anti-inflammatory. It inhibits the main inflammatory mediators and activates PPAR-α and PPAR-γ receptors . This leads to improvements in various inflammatory pathologies and potential usefulness in treating various conditions .

Action Environment

It’s known that the compound’s action, efficacy, and stability could be influenced by various factors, including the presence of other drugs (due to its inhibition of cyp3a4), the specific disease state, and potentially other environmental factors .

属性

IUPAC Name |

N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36F3N3O4/c1-4-33(43)39-22-29(40-23(2)20-32(42)26-12-14-28(15-13-26)35(36,37)38)21-25-10-16-30(17-11-25)44-19-18-31-24(3)45-34(41-31)27-8-6-5-7-9-27/h5-17,20,29,40H,4,18-19,21-22H2,1-3H3,(H,39,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEFSRMOUXWTDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)NC(=CC(=O)C4=CC=C(C=C4)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。